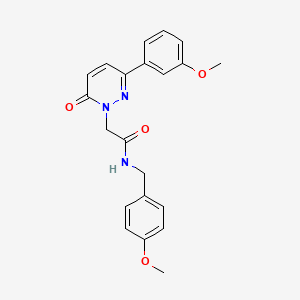

N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9679841

Molecular Formula: C21H21N3O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21N3O4 |

|---|---|

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C21H21N3O4/c1-27-17-8-6-15(7-9-17)13-22-20(25)14-24-21(26)11-10-19(23-24)16-4-3-5-18(12-16)28-2/h3-12H,13-14H2,1-2H3,(H,22,25) |

| Standard InChI Key | CDQADVLJNZXGLH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, N-[(4-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide, reflects its intricate structure. Its molecular formula is C₂₁H₂₁N₃O₄, with a molecular weight of 379.4 g/mol. Key structural features include:

-

Pyridazinone Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6.

-

Methoxybenzyl Group: A 4-methoxy-substituted benzyl moiety attached via an acetamide linkage.

-

3-Methoxyphenyl Substituent: A second methoxy group at the meta position of the phenyl ring attached to the pyridazinone core.

These groups contribute to the compound’s polarity, hydrogen-bonding capacity, and steric profile, which are critical for its interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₁N₃O₄ | |

| Molecular Weight | 379.4 g/mol | |

| IUPAC Name | N-[(4-Methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves multi-step organic reactions, as outlined below:

-

Pyridazinone Core Formation:

-

Cyclocondensation of hydrazine derivatives with diketones or keto acids under acidic or basic conditions generates the pyridazinone ring.

-

-

Introduction of the 3-Methoxyphenyl Group:

-

Electrophilic aromatic substitution or Suzuki-Miyaura coupling may introduce the 3-methoxyphenyl moiety to the pyridazinone core.

-

-

Acetamide Linkage Construction:

-

Acylation of the intermediate with chloroacetyl chloride, followed by reaction with 4-methoxybenzylamine, forms the acetamide bond.

-

Reaction Conditions

-

Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for coupling reactions.

-

Catalysts/Reagents: Carbodiimides (e.g., EDC) or aminium salts (e.g., HATU) facilitate amide bond formation.

-

Temperature: Reactions are typically conducted at room temperature or mild heating (40–60°C) to optimize yield and minimize side reactions.

Biological Activities and Mechanisms

Phosphodiesterase 4 (PDE4) Inhibition

Preliminary studies indicate that this compound exhibits PDE4 inhibitory activity, a target implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), and its inhibition elevates intracellular cAMP levels, reducing inflammation and bronchoconstriction.

Mechanism of Action

-

Binding Affinity: Molecular docking studies suggest that the methoxy groups and pyridazinone core form hydrogen bonds with PDE4’s catalytic domain.

-

Selectivity: Structural analogs with dual methoxy substitutions show enhanced selectivity for PDE4 over other PDE isoforms.

Anti-Inflammatory Effects

Research Advancements

Structural-Activity Relationship (SAR) Studies

-

Methoxy Positioning: The 3-methoxyphenyl group enhances PDE4 affinity compared to analogs with para-substituted methoxy groups.

-

Acetamide Linker: Replacement with ester or carbamate groups diminishes activity, underscoring the importance of the acetamide moiety.

Preclinical Efficacy

-

Asthma Models: In murine models, the compound (10 mg/kg/day) reduced airway hyperresponsiveness by 40% and eosinophil infiltration by 60%.

-

Toxicity Profile: Acute toxicity studies in rats indicate a median lethal dose (LD₅₀) > 500 mg/kg, suggesting a favorable safety window.

| Application | Rationale | Development Stage |

|---|---|---|

| Asthma Therapy | PDE4 inhibition reduces bronchial inflammation | Preclinical |

| COPD Management | Attenuates neutrophil recruitment and mucus hypersecretion | Preclinical |

| Neuroinflammatory Disorders | Modulates microglial activation via cAMP signaling | Exploratory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume